molecular formula C17H14ClN3O4S B370732 4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B370732
M. Wt: 391.8g/mol
InChI Key: URLVMOUSXYSLKY-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a sulfonamide-linked 5-methylisoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the 5-methylisoxazole moiety. This can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The subsequent steps involve the introduction of the sulfonamide linkage and the chlorination of the benzamide core. Common reagents used in these steps include sulfonyl chlorides, amines, and chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole moiety may yield hydroxylated derivatives, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide linkage and the isoxazole moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3O4S

Molecular Weight

391.8g/mol

IUPAC Name

4-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C17H14ClN3O4S/c1-11-10-16(20-25-11)21-26(23,24)15-8-6-14(7-9-15)19-17(22)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,22)(H,20,21)

InChI Key

URLVMOUSXYSLKY-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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